2-(2-Chlorophenyl)thiophen-3-amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Inconsistent target engagement data often stems from regioisomer mixtures in early drug discovery. 2-(2-Chlorophenyl)thiophen-3-amine (CAS 183677-08-9) eliminates this variable, providing a precisely substituted ortho-chloro 3-aminothiophene scaffold for definitive kinase SAR investigations. - Enables direct biological comparison against commercially available meta- and para-chlorophenyl regioisomers to isolate optimal target interactions. - The primary amine at the 3-position facilitates rapid, high-yield diversification into focused compound libraries via amide coupling or reductive amination. - Supplied at ≥95% purity, this versatile building block ensures reproducible results in medicinal chemistry and chemical probe development.

Molecular Formula C10H8ClNS
Molecular Weight 209.70 g/mol
Cat. No. B12073143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)thiophen-3-amine
Molecular FormulaC10H8ClNS
Molecular Weight209.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CS2)N)Cl
InChIInChI=1S/C10H8ClNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2
InChIKeyBJUANYQLJXMMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)thiophen-3-amine: Structure and Procurement


2-(2-Chlorophenyl)thiophen-3-amine is a synthetic organic compound belonging to the class of 3-aminothiophenes, characterized by a thiophene core bearing an amine group at the 3-position and a 2-chlorophenyl substituent at the 2-position. It has the molecular formula C10H8ClNS and a molecular weight of 209.70 g/mol . The compound is primarily supplied for research and development purposes, with a typical commercial specification of ≥95% purity . Its structural features make it a versatile scaffold in medicinal chemistry, particularly for the design of kinase inhibitors and other bioactive molecules [1].

2-(2-Chlorophenyl)thiophen-3-amine: Positional Isomer Substitution Risks


Substituting 2-(2-Chlorophenyl)thiophen-3-amine with its positional isomers (e.g., 2-(3-chlorophenyl) or 2-(4-chlorophenyl) analogs) or the unsubstituted 2-phenylthiophen-3-amine is not equivalent in research applications. While these analogs share the same molecular formula and core thiophene scaffold, the position of the chlorine atom on the phenyl ring critically alters electronic distribution, steric hindrance, and binding interactions with biological targets [1]. Class-level evidence from kinase inhibitor patents demonstrates that subtle changes in aryl substitution patterns on 3-aminothiophenes lead to profound differences in target selectivity and potency [1]. Therefore, generic substitution without specific comparative data risks experimental irreproducibility and invalid structure-activity relationship conclusions.

2-(2-Chlorophenyl)thiophen-3-amine: Comparison with Closest Analogs


Regioisomeric Identity and Purity

2-(2-Chlorophenyl)thiophen-3-amine is a distinct regioisomer with the chlorine atom at the ortho position of the phenyl ring. Its closest analogs differ only in chlorine position (meta for 2-(3-chlorophenyl)thiophen-3-amine, para for 2-(4-chlorophenyl)thiophen-3-amine) or lack chlorine entirely (2-phenylthiophen-3-amine). While all analogs are commercially available at similar purity specifications (≥95%), the specific ortho-chloro substitution of the target compound is expected to confer unique steric and electronic properties that influence molecular recognition [1].

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Kinase Inhibitor Scaffold Potential

Thiophene heteroaryl amines, including 2-aryl-3-aminothiophene derivatives, are disclosed as modulators of protein kinase activity, with potential utility in treating kinase-related disorders such as cancer [1]. The patent class explicitly includes compounds with the 2-aryl-3-aminothiophene core. While no direct head-to-head data for 2-(2-chlorophenyl)thiophen-3-amine against specific kinases is publicly available, the class-level evidence positions it as a candidate scaffold for kinase inhibitor development. The ortho-chloro substitution may influence kinase selectivity compared to unsubstituted or differently substituted analogs [1].

Kinase Inhibition Cancer Research Signal Transduction

Ortho-Chloro Isomer Availability in SAR

2-(2-Chlorophenyl)thiophen-3-amine is commercially available as a research chemical with a purity specification of ≥95% from AKSci . Its positional isomers (meta- and para-chloro) are also available, enabling systematic SAR studies across the three chlorophenyl regioisomers . The unsubstituted 2-phenylthiophen-3-amine serves as a baseline comparator. This availability set allows researchers to directly assess the impact of chlorine position on biological activity.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Synthetic Versatility of 3-Aminothiophene

The 3-aminothiophene scaffold, including 2-aryl substituted variants, is recognized for its synthetic versatility and utility in constructing diverse heterocyclic libraries [1]. A review of 2-aminothiophene chemistry highlights that substituents at the 2- and 3-positions can be independently varied to modulate physicochemical and biological properties [1]. 2-(2-Chlorophenyl)thiophen-3-amine specifically offers an amino group at the 3-position for further functionalization (e.g., amide formation, reductive amination) and a 2-chlorophenyl group that can participate in cross-coupling reactions or influence binding via halogen bonding.

Organic Synthesis Heterocyclic Chemistry Drug Discovery

2-(2-Chlorophenyl)thiophen-3-amine: Research Applications


SAR Studies of Chlorophenyl Regioisomers

Given the commercial availability of all three chlorophenyl regioisomers (ortho, meta, para) at comparable purity , 2-(2-chlorophenyl)thiophen-3-amine is ideally suited for systematic SAR investigations. Researchers can directly compare the biological activity (e.g., kinase inhibition, cellular potency) of the ortho-substituted compound against its meta- and para-substituted counterparts to delineate the optimal chlorine position for target engagement.

Kinase Inhibitor Lead Generation

As a member of the thiophene heteroaryl amine class claimed for kinase modulation [1], 2-(2-chlorophenyl)thiophen-3-amine can serve as a starting scaffold for designing novel kinase inhibitors. Its primary amine group at the 3-position allows for rapid diversification via amide coupling or reductive amination to explore substituent effects on kinase selectivity and potency.

Chemical Biology Probe Development

The ortho-chloro substitution pattern may impart unique binding characteristics compared to unsubstituted or para-substituted analogs [1]. This compound can be used to synthesize chemical probes to interrogate biological pathways where subtle steric or electronic effects determine protein-ligand interactions, such as in allosteric modulation or halogen bonding studies.

Building Block for Heterocyclic Libraries

The 3-aminothiophene core is a recognized versatile building block in medicinal chemistry [2]. 2-(2-Chlorophenyl)thiophen-3-amine can be incorporated into larger heterocyclic frameworks or used in combinatorial chemistry approaches to generate diverse compound libraries for high-throughput screening campaigns.

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